![molecular formula C21H18N6O3S B2840363 Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868969-95-3](/img/structure/B2840363.png)
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pale yellow solid . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 188–189 °C . The IR, 1H NMR, 13C NMR, and EI-MS spectra provide information about its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds are created using versatile precursors to form various heterocycles, including pyrrole, pyridine, and triazolo derivatives, showcasing the chemical diversity achievable with such frameworks (Fadda et al., 2017).
Similarly, thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential of these heterocyclic compounds in addressing microbial resistance. The reaction strategies employed allow for the efficient annelation of various moieties, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Biological Activities
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, have been conducted. These compounds were evaluated for their antimicrobial and antioxidant activities, demonstrating the application of heterocyclic chemistry in developing new therapeutic agents (Flefel et al., 2018).
Moreover, pyrazoline and pyrazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. This research highlights the potential of these compounds in creating new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer treatment .
Mode of Action
This inhibition can lead to a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways related to cell growth and angiogenesis . By inhibiting these pathways, the compound could potentially slow or halt the progression of certain types of cancer.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies would typically include assessments of absorption, distribution, metabolism, and excretion, all of which can impact a drug’s bioavailability and efficacy.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to a reduction in cell proliferation and angiogenesis . This could result in a slowing or halting of cancer progression.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-3-5-16(6-4-15)23-18(28)13-31-19-8-7-17-24-25-20(27(17)26-19)14-9-11-22-12-10-14/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEITXPVGNWHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.